4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

概要

説明

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is a synthetic material intermediate that is a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .

Synthesis Analysis

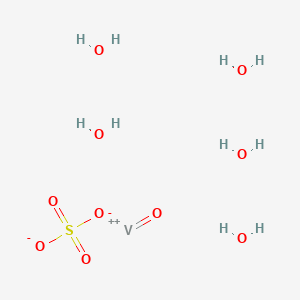

The synthesis of 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid involves a solvothermal reaction. 11.20 g of 4,4′-biphenol ([1,1′-biphenyl]-4,4′-diol), 3 equivalents (24.93 g) of K2CO3, and 68 mL of N,N-dimethylformamide (DMF) are placed in a 300 mL steel reactor. The reaction is carried out with stirring at 200° C. for 70 h .

Molecular Structure Analysis

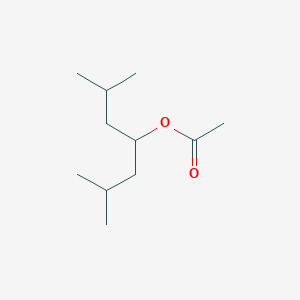

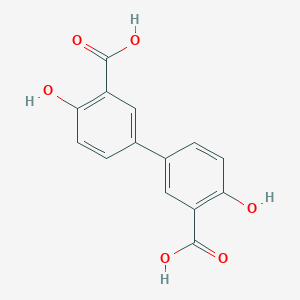

The molecular formula of 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is C14H10O6 . The molecules are located on inversion centres, with one complete molecule generated from the asymmetric unit by inversion . There are intramolecular O—H…O hydrogen bonds involving the carboxylic acid group and the O atom of the adjacent methoxy group .

Chemical Reactions Analysis

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is a synthetic material intermediate that is a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .

Physical And Chemical Properties Analysis

The molecular weight of 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is 274.22 g/mol . The exact mass is 274.04773803 g/mol . It has a complexity of 346 . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 115 Ų .

科学的研究の応用

Treatment of Inflammatory Bowel Disease (IBD)

This compound has been used in the development of a 5-aminosalicylic acid (5-ASA, mesalazine)-based anti-colitic drug with higher efficacy than sulfasalazine (SSZ), a colon-targeted prodrug of 5-ASA, for the treatment of inflammatory bowel disease (IBD) . The compound, referred to as ASA-azo-NA, consists of 5-ASA and the GPR109A agonist nicotinic acid .

In a study, oral gavage of ASA-azo-NA delivered 5-ASA and 5-aminonicotinic acid specifically to the large intestine in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced rat colitis model and ameliorated colonic damage and inflammation more effectively than oral SSZ . The colon targetability and therapeutic activity of ASA-azo-NA were examined using a dextran sulfate sodium (DSS)-induced colitis mouse model with a different pathogenesis from that of DNBS-induced colitis in rats .

ASA-azo-NA liberated 5-ASA in the cecal contents of mice while remaining stable in the small intestinal contents, with a cecal conversion rate and extent comparable to those of SSZ . Oral ASA-azo-NA and SSZ accumulated similar concentrations of 5-ASA in the cecum, indicating that ASA-azo-NA was delivered to and activated in the large intestine as efficiently as SSZ . In mice with DSS-induced colitis, oral ASA-azo-NA mitigated colonic damage and inflammation, as assessed using macroscopic and molecular indices, and was therapeutically superior to SSZ .

将来の方向性

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives . It can also be used as a reaction component for the preparation of complex compounds such as 2-aminopyridines and 2-aminopyrimidines . This suggests potential future applications in the synthesis of these and possibly other compounds.

作用機序

Target of Action

It’s known that this compound is a synthetic material intermediate used in the synthesis of other organic compounds .

Mode of Action

It is known to be a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .

Result of Action

As a synthetic intermediate, its effects would likely be indirect, resulting from the actions of the compounds it helps to synthesize .

特性

IUPAC Name |

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWLBIMLGAHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448946 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13987-45-6 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)